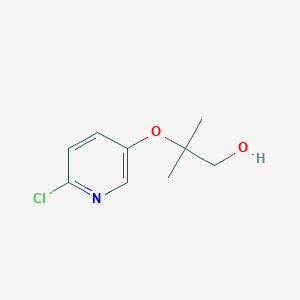
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Cat. No. B1449307
Key on ui cas rn:
1360056-05-8
M. Wt: 201.65 g/mol
InChI Key: XATHVPKKYZRYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08481540B2
Procedure details


A solution of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate (6.093 g, 25.0 mmol) in dry tetrahydrofuran (80 mL) is cooled to −20° C. (acetonitrile/dry ice bath) under nitrogen atmosphere. A solution of lithium aluminum hydride (1.0 M in THF, 35 ml) was added via drop-wise addition over 10 minutes. The mixture was stirred at −20° C. for 1 hour. The reaction was carefully quenched via addition of water (0.73 ml). The mixture was stirred for 10 minutes and then an aqueous solution of 5% sodium hydroxide (1.34 ml) was added with stirring for 10 minutes. Finally water (1.34 ml) was added and the mixture was stirred for 10 additional minutes. Magnesium sulfate was added and the material was filtered through a plug of celite, rinsing well with tetrahydrofuran. (Note that subsequent stirring of the aluminum salts in dichloromethane (50 ml) and filtering through celite provides additional product). The filtrates were stripped on the rotary evaporator, providing the desired product as a semi-viscous brown oil (4.843 g). (M+H)+=202 m/e.
Quantity
6.093 g
Type
reactant
Reaction Step One

Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=[O:11])=[CH:4][CH:3]=1.C(#N)C.C(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:16])([CH3:15])[CH2:10][OH:11])=[CH:4][CH:3]=1 |f:1.2,3.4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.093 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)OC(C(=O)OCC)(C)C
|
|
Name
|
acetonitrile dry ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N.C(=O)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −20° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was carefully quenched via addition of water (0.73 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 10 minutes
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an aqueous solution of 5% sodium hydroxide (1.34 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 10 minutes
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Finally water (1.34 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 10 additional minutes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Magnesium sulfate was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the material was filtered through a plug of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing well with tetrahydrofuran
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
(Note that subsequent stirring of the aluminum salts in dichloromethane (50 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provides additional product)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrates were stripped on the rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)OC(CO)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.843 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

